Fmoc-Thr(tBu)-OPfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

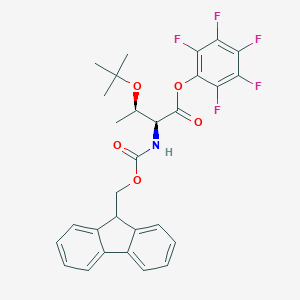

(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUUPIXJXWQAMT-PWECECGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583335 | |

| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117088-31-0 | |

| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-Thr(tBu)-OPfp in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like threonine presents a significant synthetic challenge. Fmoc-Thr(tBu)-OPfp emerges as a highly efficient and reliable building block designed to overcome these hurdles. This guide provides an in-depth analysis of the chemical properties, mechanism of action, and practical application of this compound. By leveraging a pre-activated pentafluorophenyl (OPfp) ester, this reagent facilitates rapid and clean coupling reactions, minimizing common side reactions and enhancing the overall yield and purity of complex peptides. We will explore the strategic advantages of its constituent protecting groups—the base-labile Fmoc and the acid-labile tert-Butyl (tBu)—and provide a field-proven, step-by-step protocol for its use, complete with validation checkpoints and troubleshooting insights.

Introduction: The Challenge of Hindered Residues in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the assembly of complex peptide chains on a solid support.[1][2] The process is cyclical, involving the sequential deprotection of an N-terminal protecting group and coupling of the next amino acid in the sequence.[1][3] While conceptually straightforward, the chemical reality is often complicated by "difficult couplings," particularly when incorporating bulky or sterically hindered amino acids such as Threonine (Thr).

The β-hydroxyl group and the adjacent methyl group on threonine's side chain create significant steric hindrance, which can slow down the rate of amide bond formation. This sluggish kinetics increases the risk of incomplete reactions, leading to deletion sequences and challenging purifications. To counter this, chemists employ a dual strategy: robust side-chain protection and highly efficient carboxyl group activation. This compound is the embodiment of this strategy, providing a pre-activated, well-protected building block engineered for success.

Chemical Profile of this compound

This compound is a complex molecule where each component serves a distinct and critical purpose in the context of Fmoc-based SPPS.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is the temporary Nα-protecting group. Its key feature is its stability to acidic conditions but its lability to bases, typically a piperidine solution in DMF.[4][5] This orthogonality is fundamental to Fmoc SPPS, allowing the selective removal of the Fmoc group at each cycle without disturbing the acid-labile side-chain protecting groups.[5]

-

Threonine (Thr): The core amino acid.

-

tert-Butyl (tBu) Group: This bulky group serves as the permanent side-chain protection for the threonine hydroxyl group. It prevents the hydroxyl group from participating in unwanted side reactions during synthesis. The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the resin.[4]

-

Pentafluorophenyl (OPfp) Ester: This is the key to the reagent's high reactivity. The pentafluorophenyl group is a superb leaving group due to the strong electron-withdrawing nature of the five fluorine atoms.[6][7] This makes the carboxyl carbon highly electrophilic and susceptible to rapid nucleophilic attack by the free N-terminal amine of the growing peptide chain.[6] OPfp esters are known for their high reactivity, stability against premature hydrolysis, and their ability to promote rapid couplings, often without the need for additional coupling additives.[6][7][8][9]

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

| Property | Value | Source |

| CAS Number | 117088-31-0 | [10][11][12][13] |

| Molecular Formula | C₂₉H₂₆F₅NO₅ | [10][11][13] |

| Molecular Weight | 563.51 g/mol | [10][11][12][13] |

| Appearance | White to faintly beige solid | [11] |

| Purity | ≥97.0% | [11] |

| Storage Temperature | 2-8°C | [11] |

Mechanism of Action and Strategic Advantages

The primary advantage of using this compound lies in its nature as a pre-formed "active ester".[6][9] In conventional SPPS, a coupling reagent (e.g., HBTU, HATU, DIC) is added in situ to the protected amino acid to form a reactive intermediate.[4][9] This process, known as activation, can sometimes lead to side reactions like racemization, especially with sensitive amino acids or under basic conditions.[4][5]

By using a stable, isolable active ester like the OPfp derivative, the activation step is performed beforehand under controlled conditions.[9][14] This offers several key benefits:

-

High Reactivity & Speed: The pentafluorophenoxide is an excellent leaving group, ensuring the subsequent aminolysis reaction (the amide bond formation) is rapid and efficient.[8][14] This speed is crucial for driving the difficult coupling of the bulky threonine residue to completion.

-

Reduced Risk of Racemization: The use of pre-formed OPfp esters under neutral or slightly acidic conditions significantly minimizes the risk of epimerization, a critical factor for maintaining the chiral integrity of the final peptide.[15]

-

Clean Reactions: The only byproduct of the coupling reaction is the non-reactive and easily washable pentafluorophenol. This avoids the formation of urea byproducts (from carbodiimide reagents) or other impurities that can complicate purification.[8][16]

-

Simplicity and Automation: As a ready-to-use reagent, it simplifies coupling protocols and is highly suitable for automated peptide synthesizers.[9][16]

Experimental Protocol: Coupling in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Prerequisites:

-

Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer column).

-

Peptide-resin with a deprotected N-terminal amine, pre-swollen in N,N-Dimethylformamide (DMF).

-

High-purity, amine-free DMF.[3]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF. Ensure complete dissolution. Rationale: Using an excess of the activated amino acid drives the reaction to completion, compensating for the steric hindrance.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen, deprotected peptide-resin.

-

Immediately add the this compound solution to the resin.

-

Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for 60-120 minutes at room temperature. Rationale: While OPfp esters are highly reactive, allowing sufficient time is critical for hindered couplings to ensure maximum efficiency.

-

-

Reaction Monitoring (Kaiser Test):

-

After the coupling period, take a small sample of resin beads (approx. 1-2 mg) and wash them thoroughly with DMF and then ethanol.

-

Perform a Kaiser test to check for the presence of free primary amines.[17]

-

-

Troubleshooting an Incomplete Coupling:

-

If the Kaiser test is positive, drain the reaction solution and repeat the coupling step (a "double couple") with a fresh solution of this compound for another 60 minutes.

-

Re-test with the Kaiser test. If it remains positive, proceed to the capping step to block any unreacted amines permanently.

-

-

Capping (Optional but Recommended for Difficult Sequences):

-

If coupling is incomplete after a double couple, wash the resin with DMF.

-

Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and agitate for 20-30 minutes. This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and forming deletion peptides.

-

-

Washing:

-

Once coupling is complete (Kaiser test negative), drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagent and the pentafluorophenol byproduct. The resin is now ready for the next Fmoc deprotection cycle.

-

Diagram: SPPS Coupling Workflow using this compound

Caption: A typical cycle in SPPS featuring this compound.

Conclusion

This compound is a specialized, high-performance amino acid derivative that serves as a powerful tool for overcoming one of the common bottlenecks in solid-phase peptide synthesis. Its design, which combines orthogonal protection with a highly reactive pre-activated ester, directly addresses the challenge of incorporating the sterically hindered threonine residue. By facilitating rapid, clean, and efficient couplings with a reduced risk of racemization, this compound enables researchers and drug developers to synthesize complex, high-purity peptides with greater confidence and success. Its use is a prime example of how rational chemical design can solve practical problems in the synthesis of vital biomolecules.

References

- ACS Publications. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.

- Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025, June 5). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.

- PubChem. Fmoc-Thr(tBu)-Thr(tBu)-OH.

- Google Patents. (n.d.). US5233044A - Active esters for solid phase peptide synthesis.

- Britton, R., & Kaur, J. (2021, December 2). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health.

- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.

- Aapptec. This compound, CAS 117088-31-0.

- Wikipedia. Pentafluorophenyl esters.

- Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Kim, J. H., et al. Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Journal of the Korean Chemical Society.

- ACS Publications. (2023, October 13). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry.

- SYNFORM. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.

- Capot Chemical. Specifications of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chempep.com [chempep.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. This compound ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. capotchem.com [capotchem.com]

- 14. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. peptide.com [peptide.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Physicochemical Properties and Application of Fmoc-Thr(tBu)-OPfp

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physicochemical properties and strategic application of N-α-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester (Fmoc-Thr(tBu)-OPfp). As a critical building block in solid-phase peptide synthesis (SPPS), a thorough understanding of its characteristics is paramount for the successful synthesis of complex and high-purity peptides.

Introduction: The Strategic Importance of this compound in Peptide Synthesis

In the landscape of synthetic peptide chemistry, particularly within the widely adopted Fmoc/tBu orthogonal strategy, the incorporation of hydroxyl-containing amino acids like threonine requires meticulous protection of its side-chain functionality to prevent unwanted side reactions. This compound is an intelligently designed derivative that addresses this challenge through a tripartite molecular architecture: the base-labile N-α-Fmoc group, the acid-labile O-tert-butyl (tBu) ether, and the highly reactive C-terminal pentafluorophenyl (Pfp) ester.

The use of a pre-activated Pfp ester offers a distinct advantage over in-situ activation methods. It circumvents the need for additional coupling reagents during the peptide bond formation step, which can minimize side reactions and reduce the risk of racemization, particularly for sterically hindered residues.[1][2][3] This guide will provide an in-depth exploration of the properties of this compound, detailed protocols for its application, and expert insights into optimizing its performance in SPPS.

Physicochemical and Quantitative Data

A precise understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and effective utilization in synthesis protocols.

| Property | Value | Source(s) |

| Synonym | N-α-Fmoc-O-t-butyl-L-threonine pentafluorophenyl ester | [4][5][6] |

| CAS Number | 117088-31-0 | [5][6][7] |

| Molecular Formula | C₂₉H₂₆F₅NO₅ | [5][6][7] |

| Molecular Weight | 563.51 g/mol | [5][6][7] |

| Appearance | White to faintly beige solid. May present as a glassy syrup or oil due to a low melting point. | [5][7] |

| Purity | Typically ≥97.0% (HPLC) | [5] |

| Storage Conditions | 2–8 °C or below -20°C, protect from moisture. | [5][8] |

| Optical Rotation | [α]D²⁵ = +21.3 ± 2° (c=1 in chloroform) for the D-enantiomer, indicating a similar magnitude for the L-enantiomer. | [8] |

Solubility Profile

While exact quantitative solubility data is not extensively published, empirical evidence from its widespread use in SPPS indicates that this compound is readily soluble in standard polar aprotic solvents utilized in peptide synthesis.[9]

-

N,N-Dimethylformamide (DMF): Excellent solubility. This is the most common solvent for coupling reactions involving this derivative.

-

N-Methyl-2-pyrrolidone (NMP): Excellent solubility. NMP can be a superior solvent for sequences prone to aggregation due to its higher solvating power for hydrophobic peptides.[10]

-

Dichloromethane (DCM): Good solubility. Often used in solvent mixtures or for specific steps in the synthesis process.

For challenging sequences or instances of poor solubility, a mixture of solvents such as DCM/DMF/NMP, potentially with additives like DMSO, can be employed to enhance solvation.[1]

The Chemistry of Protection and Activation: A Mechanistic Overview

The efficacy of this compound is rooted in the strategic interplay of its protecting and activating groups.

Orthogonal Protection Strategy

The Fmoc/tBu strategy relies on the use of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis.[11][12]

-

Fmoc Group (N-α-protection): This group is base-labile and is quantitatively removed at the beginning of each coupling cycle using a solution of a secondary amine, typically 20% piperidine in DMF.[12]

-

tBu Group (Side-Chain Protection): The tert-butyl ether protecting the threonine hydroxyl group is stable to the basic conditions of Fmoc deprotection but is readily cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.[11] This prevents unwanted O-acylation of the hydroxyl group by the activated carboxyl of the incoming amino acid.[13]

The Role of the Pentafluorophenyl (Pfp) Ester

The Pfp ester is a highly efficient activating group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[2][14]

The key advantages of using a Pfp ester include:

-

High Reactivity: Pfp esters exhibit significantly faster coupling kinetics compared to other active esters like p-nitrophenyl (ONp) esters.[14][15]

-

Reduced Racemization: As the amino acid is pre-activated, it avoids exposure to in-situ activating reagents and bases that can sometimes promote racemization.[13][16]

-

Simplified Coupling: No additional coupling reagents are required, streamlining the synthesis process and minimizing potential side reactions.[1][3]

Experimental Protocols and Workflows

The following protocols provide a generalized framework for the use of this compound in manual solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Peptide synthesis grade DMF and DCM

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS))

-

Appropriate solid-phase resin (e.g., Rink Amide, Wang)

-

Peptide synthesis vessel

Standard Coupling Protocol

This protocol assumes a starting scale of 0.1 mmol on a resin with a loading capacity of 0.5 mmol/g.

-

Resin Swelling: Swell 200 mg of the resin in DMF (5-10 mL) for at least 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF (5 mL). Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve 3 equivalents (0.3 mmol, 169 mg) of this compound in 2-3 mL of DMF.

-

Add the dissolved this compound solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended overnight.[1]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and the pentafluorophenol byproduct.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[17] If the test is positive (blue beads), a second coupling may be necessary.

-

Quality Control and Characterization

Ensuring the purity and identity of this compound is crucial for successful peptide synthesis. The following analytical techniques are standard for its characterization:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the material. A typical analysis would involve a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. The chromatogram should show a single major peak corresponding to the product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at approximately 564.5 m/z.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides structural confirmation. Expected signals would include the characteristic aromatic protons of the Fmoc group, the protons of the threonine backbone and side chain, and the nine equivalent protons of the tBu group as a singlet.

-

¹³C NMR: Confirms the carbon framework of the molecule. Distinct signals for the carbonyls, the aromatic carbons of the Fmoc and Pfp groups, and the aliphatic carbons of the threonine and tBu groups should be present.

-

Troubleshooting and Field-Proven Insights

Even with highly activated esters, challenges can arise during SPPS. Here are some common issues and their solutions when working with this compound.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from the preceding amino acid or the growing peptide chain. - On-resin aggregation. | - Extend Reaction Time: Allow the coupling to proceed overnight. - Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of this compound. - Change Solvent: Switch from DMF to NMP to improve solvation and disrupt aggregation.[10] |

| Low Peptide Yield After Cleavage | - Inefficient coupling at one or more steps, leading to truncated sequences. - Premature cleavage of the tBu group. | - Confirm Complete Coupling: Use the Kaiser test after each coupling step to ensure reactions go to completion.[17] - Ensure Anhydrous Conditions: While not as critical as with in-situ activation, excessive moisture can hydrolyze the active ester. |

| Presence of Deletion Sequences in Final Peptide | - Incomplete coupling of this compound. | - As above, ensure complete coupling through extended reaction times or double coupling. Consider increasing the excess of the amino acid derivative to 4-5 equivalents.[8] |

| Racemization | - Although low with Pfp esters, it can be influenced by the presence of base. | - Avoid adding any additional base to the coupling reaction. The Pfp ester is sufficiently reactive on its own. If coupling is slow, consider adding a non-basic additive like HOBt.[13] |

Comparative Analysis: Pfp Esters vs. Onium Salt Activators

While this compound offers a streamlined approach, onium salt reagents like HBTU and HATU are also widely used for coupling Fmoc-Thr(tBu)-OH.[4][11][18]

| Feature | This compound | Onium Salt Activation (e.g., HBTU/HATU) |

| Activation Step | Pre-activated, no additional reagents needed. | In-situ activation required with the reagent and a base (e.g., DIPEA). |

| Reaction Speed | Very fast. | Very fast, often considered slightly faster than Pfp esters. |

| Risk of Racemization | Generally lower. | Can be higher, especially with certain amino acids and excess base.[11] |

| Side Reactions | Minimized due to fewer reagents. | Potential for guanidinylation of the N-terminus with HBTU/HATU if not properly managed.[18] |

| Cost | Can be higher per gram. | The corresponding Fmoc-Thr(tBu)-OH is less expensive, but the cost of the coupling reagent and base must be factored in. |

| Convenience | High, especially for automated synthesis where pre-activated esters are beneficial. | Requires an additional activation step. |

The choice between these methods often depends on the specific sequence, the scale of the synthesis, and laboratory preference. For difficult couplings or sequences prone to racemization, the use of a pre-activated Pfp ester is a robust and reliable option.

Conclusion

This compound is a highly efficient and reliable amino acid derivative for the incorporation of O-tBu-protected threonine into peptide sequences using Fmoc-based solid-phase peptide synthesis. Its pre-activated nature simplifies the coupling process, reduces the risk of side reactions and racemization, and provides a powerful tool for the synthesis of high-purity peptides. By understanding its physicochemical properties and adhering to optimized protocols, researchers can effectively leverage this reagent to overcome challenges in peptide synthesis and advance their scientific objectives.

References

- Benchchem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.

- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

- Chem-Impex. (n.d.). Fmoc-D-Thr(tBu)-OPfp.

- Benchchem. (2025). comparative study of pentafluorophenyl esters in peptide coupling efficiency.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Pentafluorophenol: A Modern Chemist's Guide.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

- AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- Klok, H. A., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?

- ScienceOpen. (n.d.). Supporting Information.

- Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?

- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.

- National Institutes of Health. (n.d.). Comparative study of methods to couple hindered peptides.

- MDPI. (n.d.). Epimerisation in Peptide Synthesis.

- Benchchem. (2025). A Comparative Guide to BOP Reagent vs. HBTU for Peptide Synthesis Efficiency.

- Benchchem. (2025). A Comparative Kinetic Study of Active Esters: OPFP, OPCP, and ONp in Amide Bond Formation.

- Hattori, T., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications.

- ResearchGate. (2025). The aspartimide problem in Fmoc-based SPPS—part III.

- Benchchem. (2025). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.

- Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- National Institutes of Health. (n.d.). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin.

- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000167).

- Goodman, M., & McGahren, W. J. (n.d.). Retention and Racemization Reactions during Peptide Synthesis. Journal of the American Chemical Society.

- Royal Society of Chemistry. (2018). Supporting information.

- ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine.

- PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH.

- Aapptec. (n.d.). This compound, CAS 117088-31-0.

- ResearchGate. (n.d.). Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound = 97.0 117088-31-0 [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. peptide.com [peptide.com]

- 10. biotage.com [biotage.com]

- 11. chempep.com [chempep.com]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of Fmoc-Thr(tBu)-OPfp in Solid-Phase Peptide Synthesis: A Technical Guide

For researchers, scientists, and professionals engaged in the intricate field of drug development and peptide chemistry, the selection of building blocks for solid-phase peptide synthesis (SPPS) is a critical determinant of synthetic success. Among the vast array of available amino acid derivatives, N-α-Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester, or Fmoc-Thr(tBu)-OPfp, stands out as a sophisticated and highly efficient reagent. This guide provides an in-depth technical exploration of its chemical properties, strategic advantages, and practical application, grounded in established scientific principles and field-proven insights.

Core Compound Analysis: Structure, Formula, and Physicochemical Properties

This compound is a meticulously designed amino acid derivative tailored for the widely adopted Fmoc/tBu orthogonal strategy in SPPS. Its structure incorporates three key chemical moieties, each serving a distinct and vital purpose in the controlled, stepwise elongation of a peptide chain.

Chemical Structure: